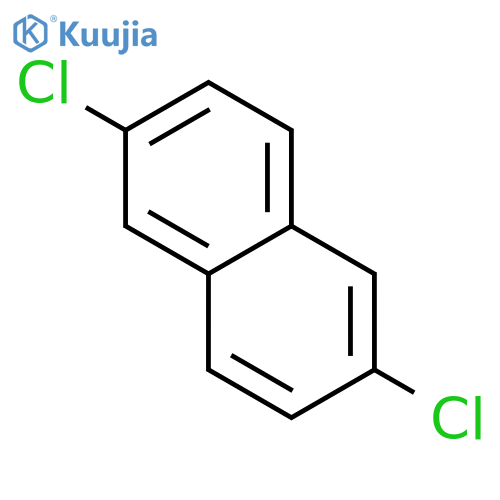

Cas no 2065-70-5 (2,6-Dichloronaphthalene)

2,6-Dichloronaphthalene 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloronaphthalene

- Naphthalene,2,6-dichloro-

- 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE

- 2,6-bis(chloranyl)naphthalene

- 2,6-Dichlor-naphthalin

- 2,6-dichloro-naphthalene

- EINECS 218-180-6

- Naphthalene,2,6-dichloro

- PCN 11

- InChI=1/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6

- FT-0634016

- MFCD01861450

- NS00045352

- YCFUHBHONRJFHI-UHFFFAOYSA-N

- CS-0122436

- Naphthalene, 2,6-dichloro-

- A814788

- 2065-70-5

- SCHEMBL865990

- 1-BUTYNYLIODIDE

- AKOS016003697

- DTXSID50870932

- DTXCID10818613

- DB-045328

-

- MDL: MFCD01861450

- インチ: InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H

- InChIKey: YCFUHBHONRJFHI-UHFFFAOYSA-N

- ほほえんだ: C1=C2C=C(C=CC2=CC(=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 195.98500

- どういたいしつりょう: 195.985

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.336±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 140.5 ºC

- ふってん: 302.76°C (rough estimate)

- フラッシュポイント: 131.7 ℃

- 屈折率: 1.5974 (estimate)

- ようかいど: Insuluble (8.1E-4 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 4.14660

2,6-Dichloronaphthalene セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

2,6-Dichloronaphthalene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,6-Dichloronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000156-250mg |

2,6-Dichloronaphthalene |

2065-70-5 | 98% | 250mg |

$707.20 | 2023-09-02 | |

| TRC | D436685-1000mg |

2,6-Dichloronaphthalene |

2065-70-5 | 1g |

$1447.00 | 2023-05-18 | ||

| A2B Chem LLC | AD61023-250mg |

2,6-Dichloronaphthalene |

2065-70-5 | 250mg |

$200.00 | 2024-04-20 | ||

| A2B Chem LLC | AD61023-500mg |

2,6-Dichloronaphthalene |

2065-70-5 | 500mg |

$275.00 | 2024-04-20 | ||

| abcr | AB235437-1 g |

2,6-Dichloronaphthalene; 97% |

2065-70-5 | 1g |

€425.90 | 2023-04-27 | ||

| Chemenu | CM141232-1g |

2,6-dichloronaphthalene |

2065-70-5 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A219000156-1g |

2,6-Dichloronaphthalene |

2065-70-5 | 98% | 1g |

$1752.40 | 2023-09-02 | |

| TRC | D436685-1g |

2,6-Dichloronaphthalene |

2065-70-5 | 1g |

$ 1447.00 | 2023-09-07 | ||

| TRC | D436685-100mg |

2,6-Dichloronaphthalene |

2065-70-5 | 100mg |

$ 184.00 | 2023-09-07 | ||

| Alichem | A219000156-500mg |

2,6-Dichloronaphthalene |

2065-70-5 | 98% | 500mg |

$970.20 | 2023-09-02 |

2,6-Dichloronaphthalene 関連文献

-

Christoph Thalacker,Atsushi Miura,Steven De Feyter,Frans C. De Schryver,Frank Würthner Org. Biomol. Chem. 2005 3 414

-

2. NotesR. A. Robinson,Harold A. Levine,Milton J. Allen,R. Allerton,W. G. Overend,M. Stacey,J. M. L. Cameron,J. W. Cook,R. Schoental,R. Montgomery,F. Smith,H. A. Piggott,F. H. Slinger,S. K. Chanda,E. E. Percival,E. G. V. Percival J. Chem. Soc. 1952 253

-

Annike Wei?enstein,Vincenzo Grande,Chantu R. Saha-M?ller,Frank Würthner Org. Chem. Front. 2018 5 2641

-

Magda Bia?kowska,Wojciech Cha?adaj,Irena Deperasińska,Aleksandra Drzewiecka-Antonik,Anna E. Koziol,Artur Makarewicz,Boles?aw Kozankiewicz RSC Adv. 2017 7 2780

-

Andre Rosowsky,Josephine Battaglia,Katherine K. N. Chen,Nickolas Papathanasopoulos,Edward J. Modest J. Chem. Soc. C 1969 1376

-

Patrick McArdle,Andrea Erxleben CrystEngComm 2021 23 5965

-

Cheng Zhang,Zongrui Wang,Hua Li,Jianmei Lu,Qichun Zhang Org. Chem. Front. 2020 7 3001

-

Weiping Wu,Yunqi Liu,Daoben Zhu Chem. Soc. Rev. 2010 39 1489

-

E. Gertrude Turner,W. Palmer Wynne J. Chem. Soc. 1941 243

-

G. C. Hampson,A. Weissberger J. Chem. Soc. 1936 393

2,6-Dichloronaphthaleneに関する追加情報

Professional Introduction to 2,6-Dichloronaphthalene (CAS No. 2065-70-5)

2,6-Dichloronaphthalene, with the chemical formula C8H4Cl2, is a significant organic compound widely utilized in the chemical and pharmaceutical industries. This heterocyclic aromatic hydrocarbon features two chlorine atoms substituent at the 2- and 6-positions of the naphthalene ring, imparting unique reactivity and structural properties that make it a valuable intermediate in synthetic chemistry. The compound's molecular structure not only facilitates its role as a building block in the synthesis of more complex molecules but also underscores its importance in various industrial applications.

The relevance of 2,6-Dichloronaphthalene has been increasingly recognized in recent years, particularly in the realm of pharmaceutical research. Its dichlorinated aromatic core serves as a versatile scaffold for the development of novel therapeutic agents. Researchers have leveraged its reactivity to construct intricate molecular frameworks, which are essential for designing drugs with enhanced efficacy and selectivity. For instance, studies have demonstrated its utility in generating derivatives that exhibit promising biological activities, including anti-inflammatory and antimicrobial properties.

In the context of modern drug discovery, 2,6-Dichloronaphthalene has found applications in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The chlorine substituents on the naphthalene ring allow for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores. Recent advancements in medicinal chemistry have highlighted its role in creating small-molecule inhibitors that target specific enzymatic pathways implicated in human diseases.

The compound's significance extends beyond pharmaceuticals into materials science. Its aromatic structure and halogenated functionality make it an attractive precursor for developing organic electronic materials, including liquid crystals and conductive polymers. In these applications, 2,6-Dichloronaphthalene is often used as a monomer or intermediate to synthesize materials with tailored electronic properties. These materials are integral to next-generation technologies such as flexible displays, organic photovoltaics, and sensors.

The industrial production and handling of 2,6-Dichloronaphthalene adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and recrystallization to isolate high-purity material suitable for sensitive applications. Furthermore, research into sustainable synthesis methods has focused on optimizing processes to minimize waste and energy consumption without compromising yield or quality.

The environmental impact of 2,6-Dichloronaphthalene is another area of active investigation. While its applications are beneficial, understanding its degradation pathways and ecological behavior is crucial for responsible use. Studies have examined its persistence in aquatic environments and potential effects on aquatic organisms. These findings inform regulatory guidelines aimed at ensuring safe handling and disposal practices.

In conclusion, 2,6-Dichloronaphthalene (CAS No. 2065-70-5) represents a cornerstone compound in both pharmaceuticals and materials science due to its unique structural features and reactivity. Its role as a synthetic intermediate continues to drive innovation across multiple disciplines. As research progresses, new applications and insights into its properties will further solidify its importance in scientific and industrial contexts.

2065-70-5 (2,6-Dichloronaphthalene) 関連製品

- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)

- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)

- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)

- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)

- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)

- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 1884217-08-6(2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione))

- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)

- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)